2-(Piperidin-3-yl)azepane
Description
2-(Piperidin-3-yl)azepane , also known as 2-pyridin-3-yl-azepane , is a heterocyclic compound. It features a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidines, including this derivative, play a crucial role in drug design due to their presence in more than twenty classes of pharmaceuticals and natural alkaloids .
2.
Synthesis Analysis
The synthesis of 2-(Piperidin-3-yl)azepane involves various methods. Intra- and intermolecular reactions lead to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Researchers have explored hydrogenation, cyclization, cycloaddition, annulation, and amination processes to access these compounds. Developing efficient and cost-effective synthetic routes for substituted piperidines remains an ongoing challenge in organic chemistry .
3.
Molecular Structure Analysis
The molecular structure of 2-(Piperidin-3-yl)azepane consists of a piperidine ring fused with a pyridine moiety. The nitrogen atom in the piperidine ring contributes to its basicity and reactivity. Understanding the spatial arrangement of atoms within the molecule is essential for predicting its properties and interactions .
4.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, such as functionalization, cyclization, and multicomponent reactions. These reactions allow for the modification of the piperidine scaffold, leading to diverse derivatives with potential pharmacological applications. Researchers continue to explore novel synthetic routes and reaction mechanisms .
5.
properties
IUPAC Name |
2-piperidin-3-ylazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h10-13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILYFVLXUNTUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587567 | |
Record name | 2-(Piperidin-3-yl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yl)azepane | |
CAS RN |
912771-29-0 | |
Record name | 2-(Piperidin-3-yl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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